Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride
CAS No.: 2241138-61-2
VCID: VC5288869
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74
* For research use only. Not for human or veterinary use.
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride - 2241138-61-2](/images/structure/VC5288869.png)
Description |
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a complex organic compound characterized by its spirocyclic structure, which features a nitrogen atom as part of the ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with specific molecular targets. Biological Activity and Potential ApplicationsThe biological activity of methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects that are being studied for therapeutic applications.
Safety and HandlingMethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride poses certain safety risks:
Research Findings and Future DirectionsResearch on methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is ongoing, with a focus on its therapeutic potential and biological interactions. Future studies will likely explore its efficacy in various disease models and further elucidate its mechanism of action. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2241138-61-2 | ||||||
Product Name | Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride | ||||||
Molecular Formula | C11H20ClNO2 | ||||||
Molecular Weight | 233.74 | ||||||
IUPAC Name | methyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride | ||||||
Standard InChI | InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-7-11(8-12-9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H | ||||||
Standard InChIKey | XXQYVNQWEUZEPP-UHFFFAOYSA-N | ||||||
SMILES | COC(=O)C1CC2(CCCCC2)CN1.Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 138039802 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume